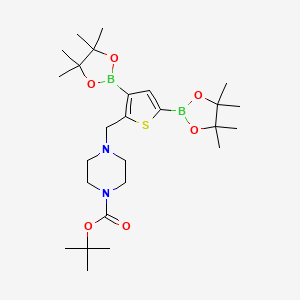

2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

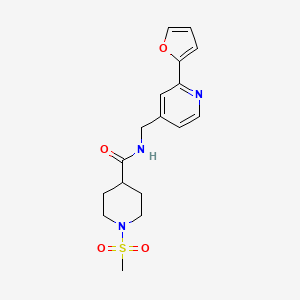

2-(4-N-BOC-Piperazinomethyl)thiophen-3,5-diboronic acid, pinacol ester is a chemical compound with the CAS Number 2377611-01-1 and a linear formula of C26H44B2N2O6S . It has a molecular weight of 534.33 .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 4-((3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)piperazine-1-carboxylate . The InChI code is 1S/C26H44B2N2O6S/c1-22(2,3)32-21(31)30-14-12-29(13-15-30)17-19-18(27-33-23(4,5)24(6,7)34-27)16-20(37-19)28-35-25(8,9)26(10,11)36-28/h16H,12-15,17H2,1-11H3 .Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

This compound finds utility in the synthesis of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. The presence of boronic acid esters allows for the formation of carbon-carbon bonds with aryl halides under palladium catalysis. For example, Spencer et al. (2011) demonstrated the use of Boc-protected (piperazin-1-ylmethyl)biaryls, synthesized from similar boronic acid pinacol esters, in the development of a biaryl library via microwave-mediated Suzuki–Miyaura coupling, showcasing the compound's role in facilitating diverse chemical transformations (Spencer et al., 2011).

Materials Science and Polymer Chemistry

In the field of materials science and polymer chemistry, thiophenebisboronic derivatives, similar in functionality to the queried compound, have been utilized in the Suzuki polycondensation processes to create well-defined alternating thiophene−phenylene copolymers. This application is crucial for developing electronic materials, such as those used in organic semiconductors and light-emitting diodes. Jayakannan et al. (2001) highlighted the successful use of thiophenebisboronic esters in palladium-catalyzed Suzuki polycondensations, underscoring the compound's importance in synthesizing polymers with specific electronic properties (Jayakannan et al., 2001).

Propiedades

IUPAC Name |

tert-butyl 4-[[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44B2N2O6S/c1-22(2,3)32-21(31)30-14-12-29(13-15-30)17-19-18(27-33-23(4,5)24(6,7)34-27)16-20(37-19)28-35-25(8,9)26(10,11)36-28/h16H,12-15,17H2,1-11H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVLTXHZNFPIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)CN3CCN(CC3)C(=O)OC(C)(C)C)B4OC(C(O4)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44B2N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2816922.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)

![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea](/img/structure/B2816934.png)

![2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2816935.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2816939.png)

![{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride](/img/structure/B2816942.png)